REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([NH:8]N=C2CCCNC2=O)[CH:5]=[CH:6][CH:7]=1.[C:17](=[O:20])([O-])[O-].[Na+].[Na+]>C(O)=O>[Br:1][C:2]1[CH:3]=[C:4]2[C:5]([C:2]3[CH2:3][CH2:4][NH:8][C:17](=[O:20])[C:7]=3[NH:8]2)=[CH:6][CH:7]=1 |f:1.2.3|
|
Name
|
2,3-piperidinedione 3-(3-bromophenyl) hydrazone
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)NN=C1C(NCCC1)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate is filtered
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
CUSTOM
|
Details
|
Recrystallization with ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C3=C(NC2=C1)C(NCC3)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |